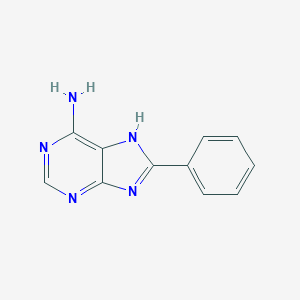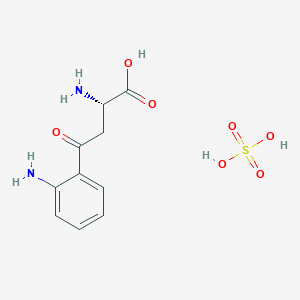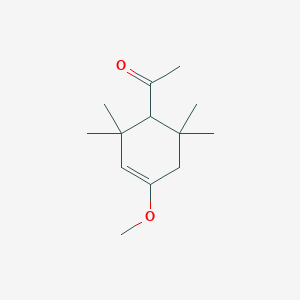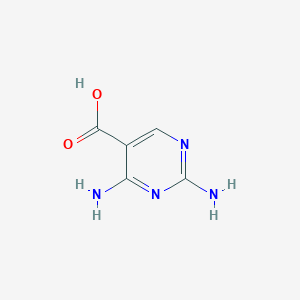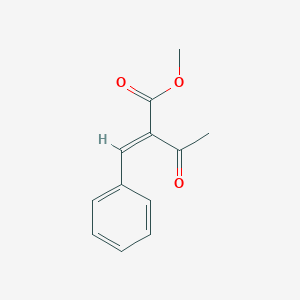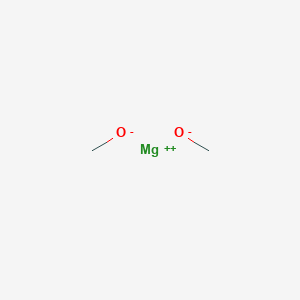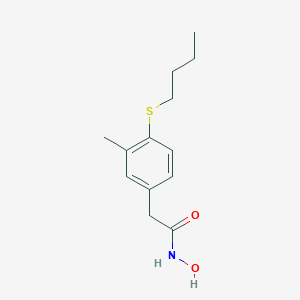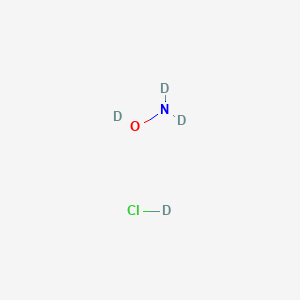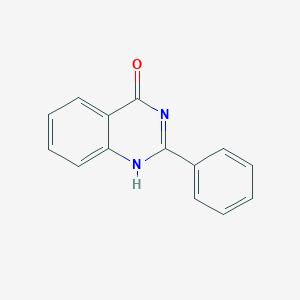
2-フェニルキナゾリン-4-オール
概要
説明
2-Phenylquinazolin-4-ol is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 2-Phenylquinazolin-4-ol consists of a quinazoline ring system with a phenyl group attached at the second position and a hydroxyl group at the fourth position. This compound has garnered interest due to its potential pharmacological properties and its role as a building block in organic synthesis.
科学的研究の応用
2-Phenylquinazolin-4-ol has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
The primary target of 2-Phenylquinazolin-4-ol is the cytoprotective enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) . This enzyme plays a crucial role in the detoxification process by metabolizing reactive quinones and quinone imines to their less reactive and less toxic hydroquinone forms .
Mode of Action
2-Phenylquinazolin-4-ol interacts with NQO1 by inducing its activity . The compound shows concentration-dependent inducer activity with potencies in the low- or sub-micromolar range . This interaction results in an increase in the specific activity of NQO1, thereby enhancing the detoxification process .
Biochemical Pathways
The action of 2-Phenylquinazolin-4-ol primarily affects the NQO1 pathway . NQO1 is a cytosolic enzyme that catalyzes the obligatory two-electron reduction of many endogenous and environmental quinones using flavin adenine dinucleotide as a cofactor . By inducing the activity of NQO1, 2-Phenylquinazolin-4-ol enhances the reduction of quinones, thereby influencing the downstream effects of this pathway .
Pharmacokinetics
The compound’s interaction with nqo1 suggests that it is bioavailable and can reach its target in the body
Result of Action
The molecular and cellular effects of 2-Phenylquinazolin-4-ol’s action primarily involve the enhancement of the detoxification process . By inducing the activity of NQO1, the compound increases the metabolism of reactive quinones and quinone imines to their less reactive and less toxic forms . This action can potentially protect cells from the harmful effects of these reactive compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Phenylquinazolin-4-ol. For instance, the presence of other compounds in the environment can affect the compound’s ability to induce NQO1 . Additionally, factors such as pH and temperature can potentially influence the compound’s stability and efficacy
生化学分析
Biochemical Properties
2-Phenylquinazolin-4-ol has been found to exhibit noteworthy pharmacological activities such as anticonvulsant, anticancer, anti-inflammatory, antimicrobial, anti-HIV, antiviral, and antidiabetic properties . It interacts with various enzymes and proteins, including NAD(P)H:quinone oxidoreductase 1 (NQO1), a cytosolic enzyme that catalyses the obligatory two-electron reduction of many endogenous and environmental quinones .
Cellular Effects
In cellular processes, 2-Phenylquinazolin-4-ol has been observed to have significant effects. For instance, it has been found to induce the cytoprotective enzyme NQO1 . It also demonstrated the ability to significantly reduce the resistance in A549 cells to paclitaxel, while also inhibiting the migration and invasion of these cells .
Molecular Mechanism
At the molecular level, 2-Phenylquinazolin-4-ol exerts its effects through various mechanisms. It has been found to block the Nrf2-binding site of Keap1, thereby inducing NQO1 . Furthermore, it has been found to inhibit Cytochrome P450 1B1 (CYP1B1), which contributes to the metabolic inactivation of chemotherapeutics when overexpressed in tumor cells .
Metabolic Pathways
2-Phenylquinazolin-4-ol is involved in the NQO1 metabolic pathway . It is also involved in the metabolic inactivation of chemotherapeutics through its inhibition of CYP1B1 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylquinazolin-4-ol can be achieved through various methods. One efficient and environmentally benign pathway involves the oxidative coupling of 2-aminobenzamide and benzyl alcohol. This reaction is carried out under solvent- and transition metal-free conditions, using t-butyl sodium oxide as a base and oxygen as a green oxidant. The reaction proceeds at 120°C for 24 hours, yielding the desired product in high yield .
Industrial Production Methods: Industrial production of 2-Phenylquinazolin-4-ol typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and non-toxic reagents, is emphasized to minimize environmental impact.
化学反応の分析
Types of Reactions: 2-Phenylquinazolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the fourth position can be oxidized to form quinazolinone derivatives.
Reduction: The compound can be reduced to form dihydroquinazoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinone derivatives.
類似化合物との比較
- 2-Phenylquinazolin-4-one
- 2-Phenylquinazolin-4-amine
- 2-Phenylquinazolin-4-thiol
Comparison: 2-Phenylquinazolin-4-ol is unique due to the presence of the hydroxyl group at the fourth position, which imparts distinct chemical reactivity and biological activity. Compared to 2-Phenylquinazolin-4-one, the hydroxyl group allows for additional hydrogen bonding interactions, potentially enhancing its binding affinity to biological targets. The presence of the hydroxyl group also enables further functionalization through oxidation and substitution reactions, providing a versatile platform for the synthesis of novel derivatives.
特性
IUPAC Name |
2-phenyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-14-11-8-4-5-9-12(11)15-13(16-14)10-6-2-1-3-7-10/h1-9H,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDULOAUXSMYUMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60299539 | |
| Record name | 2-phenylquinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672047 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1022-45-3 | |
| Record name | 1022-45-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400966 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1022-45-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131274 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-phenylquinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-1,3-diazinan-2-yl]-4-nitrophenol](/img/structure/B93096.png)


![[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanethiol](/img/structure/B93101.png)
![2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid](/img/structure/B93103.png)
